molecular formula C14H11NO2 B1297915 9-Methyl-9H-carbazole-3-carboxylic acid CAS No. 89374-79-8

9-Methyl-9H-carbazole-3-carboxylic acid

Cat. No.: B1297915
CAS No.: 89374-79-8
M. Wt: 225.24 g/mol
InChI Key: HKCYYHQXRCUSRQ-UHFFFAOYSA-N
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Description

9-Methyl-9H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C14H11NO2. It belongs to the class of carbazole derivatives, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound is characterized by a carbazole core structure with a methyl group at the 9-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation of carbazole, followed by oxidation and methylation steps. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is usually purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: 9-Methyl-9H-carbazole-3-carboxaldehyde or this compound.

    Reduction: 9-Methyl-9H-carbazole-3-methanol.

    Substitution: Various halogenated carbazole derivatives.

Scientific Research Applications

9-Methyl-9H-carbazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biological assays.

    Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 9-Methyl-9H-carbazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the carbazole core can participate in π-π interactions. These interactions can modulate the activity of proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

  • 9-Methyl-9H-carbazole-2-carbaldehyde
  • 9-Ethyl-3-carbazolecarboxaldehyde
  • 9- (2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Comparison: Compared to its analogs, 9-Methyl-9H-carbazole-3-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with other molecules. The presence of the methyl group at the 9-position also affects its electronic properties, making it suitable for specific applications in organic electronics and materials science.

Properties

IUPAC Name

9-methylcarbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCYYHQXRCUSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346734
Record name 9-Methyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89374-79-8
Record name 9-Methyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9H-carbazole-3-carboxylic acid (300 mg, 1.42 mmol), K2CO3 (800 mg) and methyl iodide (1 mL) in 25 mL of acetone was heated under reflux overnight, then cooled and evaporated in vacuo. A mixture of the resultant residue and NaOH (170 mg) in aqueous MeOH (90%, 25 mL) was stirred at 50° C. for 30 minutes. The reaction mixture was concentrated and acidified with diluted HCl. The solids were collected by filtration and dried to give the title compound (280 mg, 87%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 9-Methyl-9H-carbazole-3-carboxylic acid interact with mild steel to inhibit corrosion?

A1: The research paper by [] investigates this compound and its derivatives as potential corrosion inhibitors for mild steel. While the abstract doesn't provide specific details on the interaction mechanism, it highlights the use of electrochemical and computational methods to study the inhibitory effects in both abiotic and biotic environments. This suggests that the researchers likely explored how the compound adsorbs onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. Further details on the interaction mechanism, such as the type of adsorption (physisorption or chemisorption) and the specific sites of interaction, would be found within the full text of the paper.

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